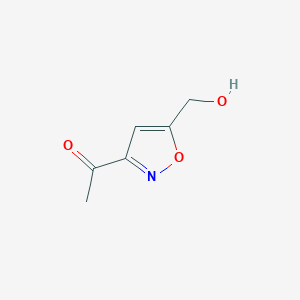

1-(5-(ヒドロキシメチル)イソキサゾール-3-イル)エタノン

概要

説明

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

科学的研究の応用

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted isoxazole derivatives.

作用機序

The mechanism of action of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

Isoxazole: The parent compound of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone, known for its wide range of biological activities.

5-Methylisoxazole: A derivative with a methyl group at the 5-position, exhibiting similar but distinct properties.

3,5-Dimethylisoxazole: Another derivative with methyl groups at both the 3- and 5-positions, showing unique reactivity and applications.

Uniqueness

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is unique due to the presence of both a hydroxymethyl group and a ketone group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

生物活性

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a compound of increasing interest due to its diverse biological activities. Isoxazole derivatives, including this compound, have been studied for their potential therapeutic applications in various fields such as oncology, infectious diseases, and neuroprotection. This article reviews the biological activity of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone, summarizing key findings from recent research and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone features an isoxazole ring, which contributes to its biological activities. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of isoxazole could induce apoptosis in human thyroid cancer cells through the activation of caspase pathways . The IC50 values for these compounds ranged from 3.87 to 8.76 µM, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Isoxazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS) .

The mechanisms by which 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone exerts its biological effects are multifaceted:

- Cell Signaling Modulation : The compound interacts with various cellular receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress in cells, thereby protecting against damage.

Case Studies

Several studies have highlighted the efficacy of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone in preclinical models:

- Thyroid Cancer Study : A synthetic derivative exhibited significant cytotoxicity against follicular thyroid cancer cells, leading to increased apoptosis rates as evidenced by caspase activation assays .

- Neuroprotection Study : In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative conditions .

Data Summary

特性

IUPAC Name |

1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(9)6-2-5(3-8)10-7-6/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSIOSQTKJIFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。